

Physical and chemical characteristics of Cholesteryl hemisuccinate tris salt

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Compound of Interest

Compound Name: Cholesteryl hemisuccinate tris salt

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Cholesteryl Hemisuccinate Tris Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesteryl hemisuccinate (CHS) is a water-soluble derivative of cholesterol widely utilized in the fields of biochemistry, biophysics, and pharmaceutical sciences. Its amphipathic nature, with a rigid sterol backbone and a flexible succinate linker, makes it an invaluable tool for stabilizing membrane proteins, forming liposomes for drug delivery, and modulating the physical properties of lipid bilayers. The tris salt form of CHS offers enhanced aqueous solubility compared to its free acid counterpart, facilitating its use in various experimental settings. This technical guide provides an in-depth overview of the physical and chemical characteristics of **Cholesteryl hemisuccinate tris salt**, along with detailed experimental protocols for its characterization and application.

Physical and Chemical Characteristics

The fundamental properties of **Cholesteryl hemisuccinate tris salt** are summarized below, providing a critical resource for its effective use in research and development.

General Properties

Property	Value	Source
Synonyms	3 β -Hydroxy-5-cholestene 3-hemisuccinate tris salt, CHEMS tris salt, CHS tris salt	
CAS Number	102601-49-0	[1][2]
Appearance	White powder	[1]

Chemical and Physical Data

Property	Value	Source
Molecular Formula	C ₃₁ H ₅₀ O ₄ · C ₄ H ₁₁ NO ₃	[2]
Molecular Weight	607.86 g/mol	[2]
pKa (of hemisuccinate)	5.8	[3]
Melting Point	Data for the tris salt is not readily available. The non-salt form melts at 178-179°C.	[4]
Critical Micelle Concentration (CMC)	A specific value for the tris salt is not definitively published and can be influenced by buffer conditions. General methods for CMC determination are described in the experimental protocols section.	[5][6]

Solubility

Solvent	Solubility	Notes	Source
6% aqueous CHAPS	1.2% (w/v)	[1]	
Methanol	1% (w/v)	[7]	
10% DDM	2% (w/v)	Achieved with continuous vortexing.	[7]
Water	Poorly soluble	The tris salt is more water-soluble than the non-salt form but still often requires detergents for complete dissolution in aqueous buffers.	[7]

Experimental Protocols

Detailed methodologies for key experiments involving the characterization and use of **Cholesteryl hemisuccinate tris salt** are provided below.

Solubilization of Cholesteryl Hemisuccinate Tris Salt in Detergent Solutions

This protocol is essential for preparing CHS-containing detergent micelles, commonly used for stabilizing membrane proteins.

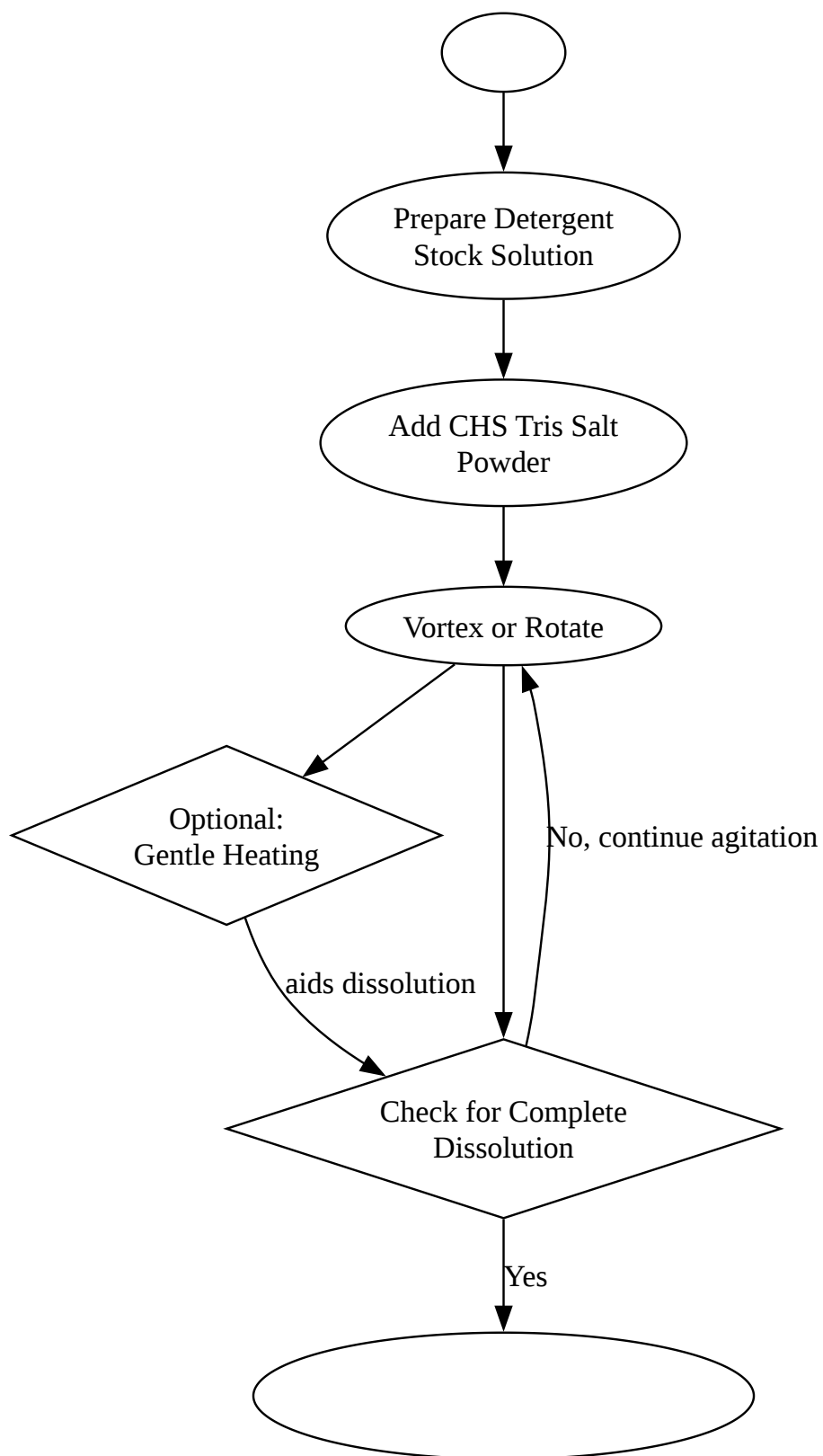
Materials:

- **Cholesteryl hemisuccinate tris salt**
- Detergent (e.g., n-dodecyl- β -D-maltopyranoside - DDM)
- Tris buffer (e.g., 1 M, pH 8.0)
- Deionized water
- 50 mL conical tubes

- Vortex mixer or rotator
- Probe sonicator (optional)
- Water bath (optional)

Procedure:

- Prepare the desired volume of detergent stock solution (e.g., 10% w/v DDM) in a suitable buffer (e.g., 200 mM Tris, pH 8.0). This can be achieved by dissolving the detergent in water and adding the concentrated buffer.
- Add the desired amount of **Cholesteryl hemisuccinate tris salt** powder directly to the detergent solution (e.g., to a final concentration of 2% w/v).
- Agitate the mixture vigorously using a vortex mixer or a rotator at room temperature. For the tris salt, continuous vortexing is often sufficient for dissolution.[\[7\]](#)
- Gentle heating in a water bath (e.g., 37-42°C) can aid in dissolving the CHS tris salt.[\[7\]](#)
- For the non-salt form of CHS, which is much less soluble, probe sonication is typically required.[\[7\]](#) If using sonication for the tris salt to speed up the process, do so in short bursts to avoid excessive heating, which can potentially lead to degradation.[\[7\]](#)
- The final solution should be clear and transparent, indicating complete solubilization of the CHS within the detergent micelles.[\[8\]](#)



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Caption: CMC determination using a fluorescent probe.

Preparation of Liposomes using the Film Hydration

Method

This protocol describes a standard method for preparing multilamellar vesicles (MLVs) and large unilamellar vesicles (LUVs) containing CHS.

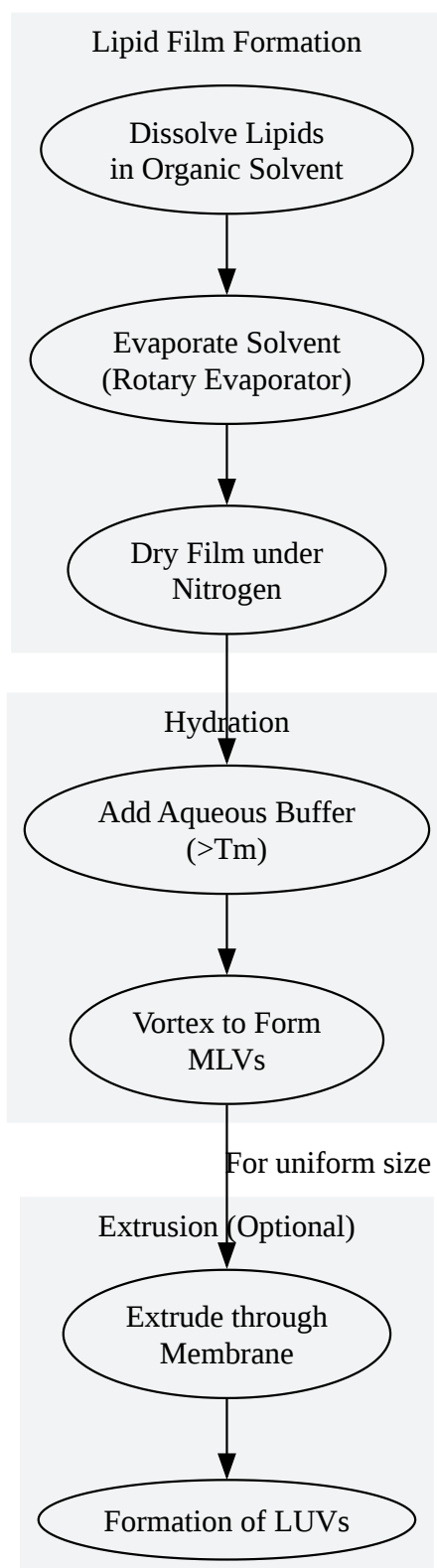
Materials:

- **Cholesteryl hemisuccinate tris salt**
- Phospholipid (e.g., Dipalmitoylphosphatidylcholine - DPPC)
- Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
- Hydration buffer (e.g., PBS, Tris buffer)
- Round-bottom flask
- Rotary evaporator
- Nitrogen gas stream
- Vortex mixer
- Liposome extruder (optional, for LUV preparation)
- Polycarbonate membranes of a defined pore size (e.g., 100 nm) (optional)

Procedure:

- Lipid Film Formation:
 - Dissolve the desired amounts of phospholipid and CHS tris salt in the organic solvent in a round-bottom flask.
 - Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

- Further dry the film under a stream of nitrogen gas for at least one hour to remove any residual solvent.
- Hydration:
 - Hydrate the lipid film by adding the desired aqueous buffer to the flask. The temperature of the buffer should be above the main phase transition temperature (T_m) of the primary phospholipid.
 - Vortex the flask vigorously until all the lipid film is suspended in the buffer. This process results in the formation of multilamellar vesicles (MLVs).
- Extrusion (for LUVs):
 - To obtain vesicles of a more uniform size, the MLV suspension can be extruded.
 - Assemble the liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
 - Transfer the MLV suspension to the extruder.
 - Pass the suspension through the membranes multiple times (typically 10-20 passes) to form large unilamellar vesicles (LUVs).
 - The resulting liposome suspension can be stored at 4°C.



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